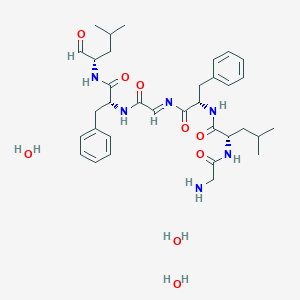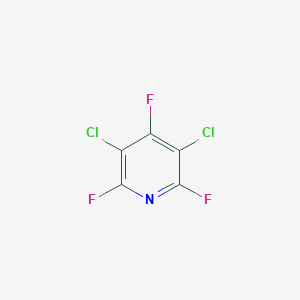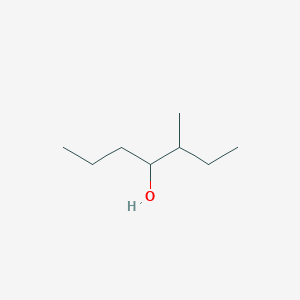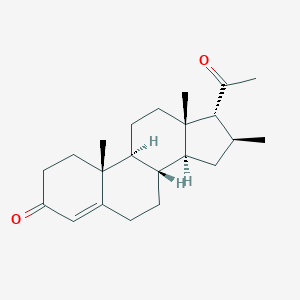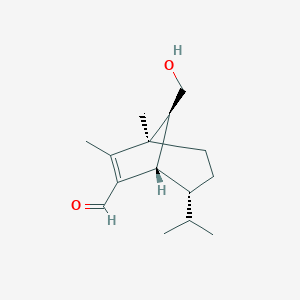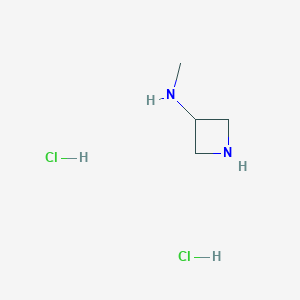
1H-Indole-4-carboxamide
概要
説明
1H-Indole-4-carboxamide is a chemical compound with the CAS Number: 1670-86-6 . It has a molecular weight of 160.18 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
Two new series of 1H-indole-4-carboxamide derivatives were designed and synthesized as potent PARP-1 inhibitors . These compounds were further evaluated for PARP-1 enzyme and cellular inhibitory activity .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Physical And Chemical Properties Analysis
1H-Indole-4-carboxamide has a melting point of 141-142 .科学的研究の応用
Antiviral Applications
Scientific Field
Pharmacology and Virology
Application Summary
1H-Indole-4-carboxamide derivatives have been explored for their potential as antiviral agents. These compounds have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus.
Methods of Application
Researchers synthesized various 1H-indole-4-carboxamide derivatives and tested their efficacy in vitro against RNA and DNA viruses. The inhibitory activity was measured using IC50 values, which indicate the concentration needed to inhibit viral activity by 50%.
Results Summary
Compounds such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated significant inhibitory activity against influenza A, with an IC50 value of 7.53 μmol/L .
Anti-inflammatory Applications
Scientific Field
Immunology and Pharmacology
Application Summary
1H-Indole-4-carboxamide and its derivatives have been identified as potent anti-inflammatory agents, effective against conditions like carrageenan-induced edema in animal models.
Methods of Application
The anti-inflammatory properties were assessed using animal models where edema was induced, and the compounds’ efficacy was measured by the reduction in inflammation.
Results Summary
Derivatives such as 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol showed promising results in reducing inflammation .
Anticancer Applications
Scientific Field
Oncology and Medicinal Chemistry
Application Summary
1H-Indole-4-carboxamide derivatives have been investigated for their anticancer properties, targeting various biological receptors and enzymes involved in cancer progression.
Methods of Application
Synthetic derivatives were tested against different cancer cell lines to evaluate their cytotoxic activities. The effectiveness was determined through assays like MTT and measuring apoptosis induction.
Results Summary
Some derivatives displayed superior potency against specific cancer cell lines, indicating potential as anticancer agents .
Anti-HIV Applications
Scientific Field
Antiretroviral Research
Application Summary
Research has indicated that 1H-Indole-4-carboxamide derivatives could serve as effective anti-HIV agents, inhibiting the replication of the virus.
Methods of Application
Derivatives were synthesized and their anti-HIV activity was assessed in cell-based assays, measuring their ability to prevent viral replication.
Results Summary
Certain compounds exhibited inhibitory activity in sub-nanomolar concentrations, showing promise as anti-HIV medications .
Antioxidant Applications
Scientific Field
Biochemistry and Free Radical Biology
Application Summary
1H-Indole-4-carboxamide derivatives have been explored for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases.
Methods of Application
The antioxidant potential was evaluated through various in vitro assays, such as measuring the inhibition of lipid peroxidation and superoxide anion scavenging.
Results Summary
Compounds demonstrated strong inhibitory effects on superoxide anion production and lipid peroxidation, highlighting their antioxidant properties .
Antimicrobial Applications
Scientific Field
Microbiology and Infectious Diseases
Application Summary
The antimicrobial activity of 1H-Indole-4-carboxamide derivatives has been studied, showing effectiveness against a variety of bacterial and fungal pathogens.
Methods of Application
The compounds were tested against different strains of bacteria and fungi to assess their antimicrobial efficacy.
Results Summary
Several derivatives showed activity against pathogens such as Staphylococcus aureus and Bacillus megaterium, suggesting their use as antimicrobial agents .
This analysis provides a detailed overview of the diverse applications of 1H-Indole-4-carboxamide in scientific research, highlighting its potential in various therapeutic areas.
Antitubercular Applications
Scientific Field
Infectious Disease Pharmacology
Application Summary
1H-Indole-4-carboxamide derivatives have been studied for their potential in treating tuberculosis due to their inhibitory effects on Mycobacterium tuberculosis.
Methods of Application
Derivatives were synthesized and tested against various strains of M. tuberculosis. The efficacy was evaluated based on the minimum inhibitory concentration (MIC) values.
Results Summary
Some derivatives showed MIC values indicating potent antitubercular activity, which could lead to new treatments for tuberculosis .
Antidiabetic Applications
Scientific Field
Endocrinology and Metabolic Disease Research
Application Summary
The derivatives of 1H-Indole-4-carboxamide are being explored for their role in managing diabetes by influencing glucose metabolism and insulin sensitivity.
Methods of Application
In vivo and in vitro studies were conducted to assess the impact of these compounds on blood glucose levels and insulin resistance.
Results Summary
Preliminary results suggest that certain derivatives can improve insulin sensitivity and reduce blood glucose levels, offering a potential therapeutic avenue for diabetes management .
Antimalarial Applications
Scientific Field
Parasitology and Tropical Medicine
Application Summary
1H-Indole-4-carboxamide derivatives have shown promise as antimalarial agents, targeting the life cycle of Plasmodium species.
Methods of Application
Compounds were tested for their ability to inhibit the growth of Plasmodium falciparum in culture and in animal models.
Results Summary
Several derivatives exhibited inhibitory concentrations effective against P. falciparum, suggesting their potential use in antimalarial therapy .
Anticholinesterase Activities
Scientific Field
Neuropharmacology
Application Summary
Research into 1H-Indole-4-carboxamide derivatives includes their use as anticholinesterase agents, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s.
Methods of Application
The anticholinesterase activity of these compounds was measured using enzyme inhibition assays.
Results Summary
Certain derivatives were found to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases, indicating potential therapeutic applications .
CB2 Receptor Agonist Applications
Scientific Field
Neurology and Immunology
Application Summary
1H-Indole-4-carboxamide derivatives act as agonists for the CB2 receptor, which is involved in pain, inflammation, and neurodegenerative processes.
Methods of Application
The affinity and selectivity of these compounds for the CB2 receptor were evaluated through binding assays and functional activity tests.
Results Summary
Some derivatives demonstrated high affinity and selectivity for the CB2 receptor, suggesting their potential in treating conditions like multiple sclerosis and osteoporosis .
Protein Kinase Cθ Inhibitor Applications
Scientific Field
Molecular Oncology and Immunology
Application Summary
1H-Indole-4-carboxamide derivatives are investigated for their role as inhibitors of protein kinase Cθ, which is implicated in cancer and autoimmune diseases.
Methods of Application
The inhibitory effect on protein kinase Cθ was assessed using biochemical assays to measure enzyme activity.
Results Summary
Derivatives were found to inhibit protein kinase Cθ, indicating their potential as therapeutic agents in diseases where this enzyme is dysregulated .
These additional applications further illustrate the versatility of 1H-Indole-4-carboxamide derivatives in scientific research and their potential impact across a broad spectrum of therapeutic areas.
Neuroprotective Applications
Scientific Field
Neurology and Neuroscience
Application Summary
1H-Indole-4-carboxamide derivatives have been identified as potential neuroprotective agents, which could play a significant role in the treatment of neurodegenerative diseases.
Methods of Application
These compounds were evaluated for their ability to protect neuronal cells from induced damage in vitro. The assessment involved measuring cell viability and the ability to reduce oxidative stress markers.
Results Summary
Certain derivatives showed promising neuroprotective effects, suggesting their potential use in therapies for diseases like Parkinson’s and Alzheimer’s .
Cardioprotective Applications
Scientific Field
Cardiovascular Pharmacology
Application Summary
Research has suggested that 1H-Indole-4-carboxamide derivatives may offer cardioprotective benefits, potentially aiding in the treatment of heart diseases.
Methods of Application
The cardioprotective properties were assessed using animal models where heart injury was induced, followed by treatment with the derivatives. The effectiveness was measured by the reduction in cardiac tissue damage.
Results Summary
Some derivatives were found to exhibit cardioprotective properties, reducing the extent of heart tissue damage in the models used .
Antipsychotic Applications
Scientific Field
Psychopharmacology
Application Summary
1H-Indole-4-carboxamide derivatives are being studied for their antipsychotic effects, which could be beneficial in treating psychiatric disorders.
Methods of Application
These compounds were tested for their ability to modulate neurotransmitter systems in the brain, particularly dopamine and serotonin pathways.
Results Summary
Initial studies indicate that certain derivatives can positively affect neurotransmitter levels, offering potential as antipsychotic medications .
Anti-Asthmatic Applications
Scientific Field
Respiratory Medicine
Application Summary
Derivatives of 1H-Indole-4-carboxamide have shown potential as anti-asthmatic agents due to their effects on inflammatory pathways in the respiratory system.
Methods of Application
The anti-asthmatic activity was evaluated in animal models with induced asthma, where the compounds’ efficacy was measured by the reduction in airway inflammation and hyperresponsiveness.
Results Summary
Promising results were observed, with some derivatives reducing airway inflammation, suggesting their use in asthma treatment .
Analgesic Applications
Scientific Field
Pain Management
Application Summary
1H-Indole-4-carboxamide derivatives have been explored for their analgesic properties, which could provide new options for pain relief.
Methods of Application
The analgesic effects were tested using pain models in animals, and the derivatives’ effectiveness was determined by their ability to alleviate pain symptoms.
Results Summary
Several derivatives demonstrated significant analgesic activity, indicating their potential as pain-relieving agents .
Anti-Obesity Applications
Scientific Field
Metabolic Disease Research
Application Summary
The potential of 1H-Indole-4-carboxamide derivatives in combating obesity has been investigated, focusing on their effects on lipid metabolism and appetite regulation.
Methods of Application
Studies involved assessing the impact of these compounds on body weight, food intake, and lipid profile in animal models of obesity.
Results Summary
Some derivatives showed an ability to reduce body weight and improve lipid profiles, highlighting their potential role in managing obesity .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1H-indole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRGIRLCXXEJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344171 | |
| Record name | 1H-Indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-4-carboxamide | |
CAS RN |
1670-86-6 | |
| Record name | 1H-Indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



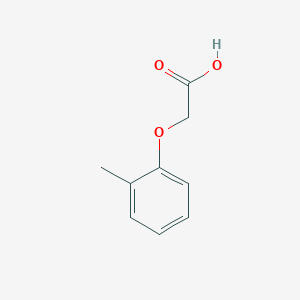
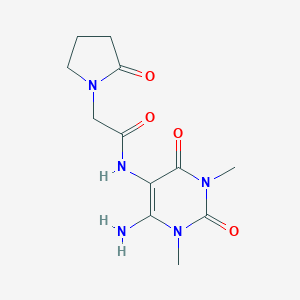
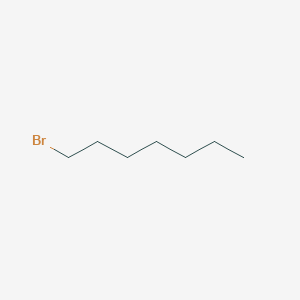
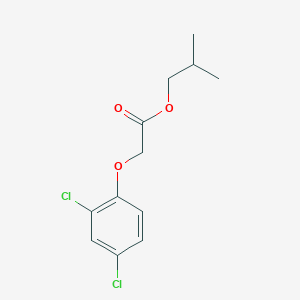
![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
